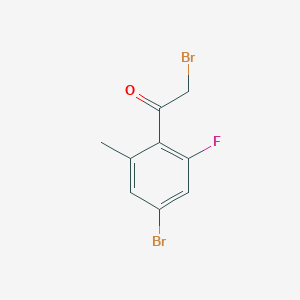

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone

Description

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone is a halogenated aromatic ketone featuring a brominated ethanone moiety attached to a substituted phenyl ring. The phenyl ring is substituted with bromo (4-position), fluoro (2-position), and methyl (6-position) groups, creating a sterically and electronically complex structure. Such compounds are typically synthesized via halogenation of precursor acetophenones or through substitution reactions, as seen in related systems . Bromoethanones are widely utilized as intermediates in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C9H7Br2FO |

|---|---|

Molecular Weight |

309.96 g/mol |

IUPAC Name |

2-bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone |

InChI |

InChI=1S/C9H7Br2FO/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3 |

InChI Key |

BWZJZZDGKYAWNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)CBr)F)Br |

Origin of Product |

United States |

Preparation Methods

Step 1: Diazotization Hydrolysis

- Starting from 4-fluoro-2-methylaniline , diazotization is performed using nitrosyl sulfuric acid at controlled temperature (~100 °C).

- This converts the amine to the corresponding phenol, 4-fluoro-2-methylphenol , via diazotization hydrolysis.

Step 2: Bromination

- The phenol is dissolved in an organic solvent (dichloromethane or chloroform) mixed with water.

- Bromine is added dropwise at low temperature (-10 to 5 °C) to selectively brominate the aromatic ring at the 4-position relative to the hydroxyl group.

- Hydrogen peroxide is added to facilitate the bromination reaction and improve yield.

- The reaction mixture is worked up by phase separation, concentration, and recrystallization from ethanol.

Results Summary

| Parameter | Value/Condition |

|---|---|

| Organic solvent | Dichloromethane or Chloroform |

| Bromine amount | ~0.54–0.6 molar ratio to phenol |

| Temperature | -10 to 5 °C |

| Hydrogen peroxide ratio | 0.7–0.8 molar ratio |

| Yield | 94–95% |

| Purity (GC) | ~99.3–99.5% |

This method is scalable, cost-effective, and environmentally friendly due to mild conditions and high selectivity.

Introduction of the 1-Bromoethanone Side Chain

The next step involves the acylation of the aromatic ring with the bromoacetyl group to form 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone. While direct literature on this exact compound is limited, analogous methods for related halogenated phenyl ethanones provide a reliable synthetic blueprint.

General Synthetic Route

- The aromatic precursor (e.g., 2-bromo-4-fluoro-6-methylphenol or related halogenated phenyl derivatives) is converted to the corresponding benzoyl or benzamide intermediate.

- This intermediate undergoes acylation or halogenation with reagents such as bromoacetyl bromide or via reaction with methyl Grignard reagents on N-methoxy-N-methylbenzamide intermediates.

- The ketone formation is often achieved by nucleophilic addition of methyl Grignard reagents to benzamide intermediates, followed by bromination at the alpha position of the ethanone side chain.

Example from Related Compound Synthesis

- In a related patent, 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone was synthesized by bromination of 4-chloro-2-fluorobenzoic acid, conversion to an N-methoxy-N-methylbenzamide intermediate, and reaction with methylmagnesium bromide.

- The process achieved high yields (~80–95%) and clean product profiles without isomeric by-products.

Reaction Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination of aromatic acid | Bromine, controlled low temperature | Selective aromatic bromination |

| Formation of benzamide | Reaction with N,O-dimethylhydroxylamine hydrochloride | Intermediate for Grignard reaction |

| Grignard reaction | Methylmagnesium bromide in anhydrous ether or THF | Forms ethanone side chain |

| Workup | Aqueous quench, extraction, drying, concentration | High purity product |

This approach can be adapted to the 4-bromo-2-fluoro-6-methylphenyl system by substituting appropriate starting materials.

Analytical and Purification Techniques

- Gas Chromatography (GC) is used to monitor reaction completion and product purity, with reported purities exceeding 99% for intermediates.

- Vacuum distillation and recrystallization (e.g., from ethanol) are employed to purify the brominated phenol intermediates.

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity and substitution patterns.

Summary Table of Preparation Steps for 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone

| Stage | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Diazotization Hydrolysis | Diazotization of aniline | 4-fluoro-2-methylaniline, nitrosyl sulfuric acid | N/A | N/A | Converts amine to phenol |

| Aromatic Bromination | Electrophilic bromination | Br2, H2O2, DCM or CHCl3, -10 to 5 °C | 94–95 | 99.3–99.5 | Selective bromination at 4-position |

| Acylation to ethanone | Grignard addition & bromination | N-methoxy-N-methylbenzamide intermediate, MeMgBr | ~80–95 | High | Forms 1-bromoethanone side chain |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products Formed

Substitution: Amino or thio derivatives of the original compound.

Reduction: 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanol.

Oxidation: 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of bromoethanones are heavily influenced by substituent type, position, and number. Key comparisons include:

- Key Observations: Molecular Weight: The target compound’s higher molecular weight (310.94 vs. ~217–233 for simpler analogs) reflects its additional bromo and methyl groups. Melting Points: Hydroxyl or chloro substituents (e.g., 86–87°C for 2-hydroxy analogs vs. oily 2-chloro derivatives ) demonstrate how polar groups increase crystallinity. Steric Effects: The 6-methyl group in the target compound introduces steric bulk, which could hinder reactivity at the ketone’s α-position compared to less-substituted analogs .

Crystallographic and Structural Insights

Crystal structures of related compounds (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone ) reveal planar phenyl rings and ketone moieties. The target’s methyl group is expected to introduce torsional strain, altering dihedral angles and packing efficiency. SHELX programs and ORTEP are critical tools for such analyses.

Biological Activity

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone is with a molecular weight of approximately 292.06 g/mol. The compound features multiple halogen substituents on the aromatic ring, which are believed to influence its biological properties.

The biological activity of 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects:

- Enzyme Inhibition : The presence of bromine and fluorine atoms can enhance binding affinity to target enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Biological Activity Overview

Research has indicated several areas where 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone exhibits notable biological activity:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone. In vitro studies indicated that it can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value indicating potent cytotoxic effects . The compound's selective toxicity towards cancer cells over normal cells suggests a promising therapeutic window.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone:

- In Vitro Studies : A study assessed the compound's effects on various cancer cell lines, revealing a significant reduction in cell viability at lower concentrations compared to non-cancerous cell lines. The results indicated a high selectivity index, making it a candidate for further development in oncology .

- Animal Models : In vivo studies involving murine models demonstrated that treatment with 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone resulted in reduced tumor growth and metastasis in xenograft models. These findings support its potential application in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activities of 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone can be compared with those of structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone | Antimicrobial, Anticancer | 0.126 (cancer cells) |

| 1-(4-Bromo-2-methylphenyl)ethanone | Moderate antibacterial | >10 |

| 1-(4-Fluorophenyl)ethanone | Weak anticancer | >20 |

The comparative analysis shows that while similar compounds exhibit varying degrees of biological activity, 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone stands out due to its potent anticancer properties and favorable selectivity against non-cancerous cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of a pre-functionalized acetophenone derivative. For example, analogous compounds are synthesized by treating the parent ketone with bromine in chloroform under controlled conditions (e.g., 85% yield for 2-bromo-1-(4-methoxyphenyl)ethanone via dropwise addition of Br₂ in CHCl₃ followed by NaHCO₃ and Na₂S₂O₃ washes . Variables like solvent polarity, temperature, and stoichiometry must be optimized to avoid over-bromination. For fluorinated analogs, inert atmospheres and low temperatures (-20°C) are recommended to stabilize reactive intermediates .

Q. What purification techniques are most effective for isolating high-purity 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone?

- Methodological Answer : Recrystallization from diethyl ether or ethanol is widely used for brominated ketones, as demonstrated for structurally similar compounds (e.g., 19.4 g yield after Et₂O recrystallization ). For impurities from halogenation byproducts, column chromatography with silica gel and a hexane/ethyl acetate gradient can separate isomers. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS is critical .

Q. How should researchers characterize this compound spectroscopically, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Look for deshielded carbonyl carbons (δ ~190–200 ppm) and aromatic splitting patterns reflecting substituent positions (e.g., fluorine-induced shifts in ¹⁹F NMR ).

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks [M]⁺ and isotopic patterns consistent with Br/F content (e.g., m/z 322.93 for C₉H₆Br₂FO) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structural conformations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 provides unambiguous confirmation of molecular geometry. For example, SHELX refinement protocols are critical for analyzing torsional angles and halogen bonding in bromo-fluorinated aromatics . Challenges include growing crystals of sufficient quality; vapor diffusion with dichloromethane/hexane is often effective for brominated ketones .

Q. What mechanistic insights explain regioselectivity challenges during bromination of fluorinated acetophenone precursors?

- Methodological Answer : Electron-withdrawing groups (e.g., -F, -Br) direct electrophilic bromination to meta/para positions via resonance stabilization. However, steric hindrance from methyl groups (as in the 6-methyl substituent) may favor alternative pathways. Computational studies (DFT) using Gaussian or ORCA can model transition states to predict regioselectivity . Experimental validation via kinetic monitoring (e.g., in situ Raman spectroscopy) is recommended .

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer : Contradictory bioactivity (e.g., antimicrobial assays) may arise from impurities or solvent effects. Standardize testing protocols:

- Use HPLC-purified samples (>95% purity).

- Control solvent polarity (e.g., DMSO vs. aqueous buffers) to avoid aggregation .

- Cross-validate with orthogonal assays (e.g., microbroth dilution vs. agar diffusion) .

Q. What strategies mitigate decomposition of 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone under ambient storage conditions?

- Methodological Answer : Stability studies show brominated ketones degrade via hydrolysis or photolysis. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.